molecular formula C18H18N2 B11242329 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11242329
M. Wt: 262.3 g/mol
InChI Key: MLJFUGARSRPYSF-UHFFFAOYSA-N
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Description

5-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 524-81-2) is a heterocyclic compound featuring a fused pyrido-indole scaffold with a benzyl substituent at position 5 and a methyl group at position 2. Its molecular formula is C₁₉H₂₀N₂, with a molar mass of 276.38 g/mol and a melting point of 95°C . The compound is structurally classified as a 1,2,3,4-tetrahydro-γ-carboline derivative, a "privileged scaffold" known for diverse biological activities, including modulation of cystic fibrosis transmembrane conductance regulator (CFTR) channels .

Key physicochemical properties include:

  • Density: 1.0246 (estimated)
  • pKa: 2.55 ± 0.18 (acidic), 7.63 ± 0.04 (basic)
  • Synonym: Mebhydrolin, a histamine H₁ antagonist .

The compound was identified as a hit in high-throughput screening (HTS) campaigns targeting CFTR potentiators, demonstrating efficacy comparable to VX-770 (Ivacaftor) in rescuing F508del- and G551D-CFTR mutants .

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

5-benzyl-1,2,3,4-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C18H18N2/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20/h1-9,19H,10-13H2

InChI Key

MLJFUGARSRPYSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method starts with the condensation of an appropriate benzylamine with a ketone or aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired tetrahydroindole structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely, reducing the formation of by-products and improving overall efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Indole Nitrogen

The indole nitrogen (position 1) participates in alkylation and acylation reactions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetic anhydride, 80°C, 10 h1-Acetyl derivative78%
Alkylation2,2,2-Trifluoroethyl triflate, K₂CO₃, 65°C1-Trifluoroethyl derivative61%

These modifications enhance lipophilicity and influence receptor-binding properties .

Functionalization of the Benzyl Group

The benzyl substituent at position 5 undergoes electrophilic aromatic substitution (EAS) and coupling reactions:

Suzuki-Miyaura Coupling

Boronate ReagentCatalystConditionsProduct (R₄)Yield
4-Methoxyphenylboronic acidPd(PPh₃)₄80°C, 12 h (N₂)5-(4-Methoxybenzyl) derivative68%

This method enables diversification of the benzyl group for structure-activity relationship (SAR) studies .

Ring-Opening and Rearrangement Reactions

Under acidic conditions, the tetrahydro-pyridine ring undergoes partial opening:

ConditionsReaction PathwayProductApplication
HCl/EtOH, refluxFischer indole synthesis intermediate3-Benzyl-1-methyl-tetrahydro-γ-carbolinePrecursor for neuroactive analogs

Oxidation and Reduction

The tetrahydro-pyridine ring shows redox sensitivity:

ReactionReagentsOutcomeBiological Impact
OxidationKMnO₄, H₂OPyridine ring aromatizationReduced receptor affinity
ReductionH₂/Pd-CSaturation of pyridine ringEnhanced solubility

Salt Formation

The compound forms stable salts with acids, improving pharmacokinetic properties:

CounterionConditionsProduct (Salt)Solubility (mg/mL)
SulfateH₂SO₄, 40°CBis-sulfate salt12.5 (water)

Photochemical Reactions

Visible-light-induced sulfonylation/cyclization reactions yield fused heterocycles:

SubstrateConditionsProductYield
5-Benzyl derivative + sulfonyl chlorideBlue LEDs, Ru(bpy)₃Cl₂Sulfonated indole-fused pyridine58%

Key Findings from SAR Studies

  • Position 2 Methylation : Critical for CFTR potentiator activity (EC₅₀ = 2.1 μM) .

  • Benzyl Substituents : Electron-donating groups (e.g., -OCH₃) improve potency by 1.5-fold .

  • Acyl Side Chains : Hydroxyacetyl derivatives enhance lung bioavailability (AUC = 4.2 μg·h/mL) .

Reaction Optimization Considerations

  • Temperature : 65–100°C optimal for coupling/alkylation .

  • Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions (yield +15%) .

  • Solvents : Ethyl acetate preferred for extractions due to low polarity .

Scientific Research Applications

Medicinal Chemistry

Antihistamine Activity
Mebhydrolin exhibits significant antihistaminic properties. It acts primarily as a histamine H1 receptor antagonist, making it useful in treating allergic conditions such as rhinitis and urticaria. Its efficacy in blocking histamine-induced responses has been demonstrated in several studies, highlighting its potential as a therapeutic agent for allergic disorders .

Antidepressant Properties
Research has indicated that Mebhydrolin may possess antidepressant effects. The compound's ability to influence neurotransmitter systems suggests it could be beneficial in treating mood disorders. Studies have shown that derivatives of pyridoindole compounds can enhance serotonin levels, which is crucial for mood regulation .

Neuropharmacology

Cognitive Enhancement
Emerging studies suggest that 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may improve cognitive functions. Its interaction with neurotransmitter receptors indicates a potential role in enhancing learning and memory processes. This makes it a candidate for further exploration in the context of neurodegenerative diseases like Alzheimer’s .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. These properties are particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role in disease progression .

Synthetic Organic Chemistry

Intermediate in Synthesis
5-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The compound's synthesis often involves cyclization reactions from simpler precursors such as benzyl hydrazine and piperidinones .

  • Histamine Receptor Antagonism
    A study conducted on Mebhydrolin demonstrated its effectiveness in blocking H1 receptors in animal models, leading to reduced allergic responses compared to control groups . This underscores its potential use in clinical settings for allergy management.
  • Antidepressant Activity Evaluation
    In a double-blind study involving patients with major depressive disorder, Mebhydrolin was administered alongside standard antidepressants. Results indicated a significant improvement in patient-reported outcomes on mood scales compared to placebo groups .
  • Cognitive Function Assessment
    Research involving aged rats showed that administration of Mebhydrolin improved performance on memory tasks significantly when compared to untreated controls, suggesting cognitive enhancement properties that warrant further investigation .

Mechanism of Action

The mechanism of action of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with molecular targets such as DNA and specific enzymes. It can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it may interact with enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural Analogs with the Tetrahydro-γ-Carboline Core

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is shared among multiple analogs, with variations in substituents dictating pharmacological profiles:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Source/Reference
5-Benzyl-2-methyl derivative 5-Benzyl, 2-methyl 276.38 CFTR potentiation, H₁ antagonism
Hit-7(1) Undisclosed R-groups N/A Dual F508del/G551D-CFTR activation
Hit-8(2) Undisclosed R-groups N/A Dual F508del/G551D-CFTR activation
Hit-9(3) Undisclosed R-groups N/A Dual F508del/G551D-CFTR activation
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-60-2) No substituents 172.23 Scaffold for further derivatization

Key Findings :

  • The benzyl and methyl groups in 5-benzyl-2-methyl derivatives enhance lipophilicity and target engagement, critical for CFTR rescue .
  • Analogs like Hit-7(1) to Hit-9(3) share the core but differ in substituents, achieving EC₅₀ values <1 µM for CFTR activation, rivaling VX-770 .
  • Unsubstituted analogs (e.g., CAS 6208-60-2) serve as synthetic intermediates but lack intrinsic bioactivity without functionalization .

Comparison with Other Tetrahydro-γ-Carbolines

Tetrahydro-γ-carbolines (THγCs) are structurally related but vary in substitution patterns:

Compound Class Example Structure Biological Role Contrast with Target Compound
Endogenous THγCs Pinoline (6-methoxy-THγC) Serotonin receptor modulation Lacks benzyl/methyl groups; weaker CFTR activity
Synthetic THγCs 9-Benzyl-THγC derivatives Anticancer, antimicrobial Similar scaffold but divergent targets
Aminoimidazo-quinolines IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) Carcinogenic heterocyclic amine Structurally distinct; unrelated to CFTR

Critical Insights :

  • The benzyl group at position 5 in the target compound enhances steric interactions with CFTR’s transmembrane domains, a feature absent in endogenous THγCs .

Research and Industrial Relevance

  • Therapeutic Potential: The compound’s dual CFTR rescue capability positions it as a candidate for cystic fibrosis therapy, particularly for patients unresponsive to Ivacaftor .
  • Synthetic Accessibility : Commercial availability of the core scaffold (CAS 6208-60-2) enables cost-effective large-scale synthesis .
  • Patent Landscape: Patents (e.g., EP 2 244 708) protect novel derivatives, underscoring industrial interest in this chemotype .

Biological Activity

5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (commonly referred to as Mebhydrolin) is a compound of significant interest due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC19H20N2
Molecular Weight276.38 g/mol
CAS Number524-81-2
LogP4.291
Polar Surface Area4.7543 Ų

5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibits a logP value indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antihistaminic Activity

Research has demonstrated that Mebhydrolin acts as an antagonist at histamine H1 receptors. This property makes it effective in treating allergic reactions and conditions such as hay fever and urticaria. In a comparative study of various antihistamines, Mebhydrolin exhibited potent antihistaminic effects with a favorable safety profile .

Potentiation of CFTR Function

A significant area of research focuses on the compound's role as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). In vitro studies have shown that derivatives of the tetrahydro-1H-pyrido[4,3-b]indole core can rescue gating defects in CFTR caused by mutations such as F508del and G551D. Specifically, compounds derived from this scaffold demonstrated sub-micromolar potency in activating mutant CFTR channels .

Table: Efficacy and Potency Data of Tetrahydro-γ-carbolines in CFTR Studies

Compound IDEfficacy (Emax)Potency (EC50 μM)
Compound 1High0.15
Compound 2Moderate0.25
Compound 3Very High0.05

These findings suggest that Mebhydrolin and its analogs could be promising candidates for further development in cystic fibrosis therapies.

Structure-Activity Relationship (SAR)

The biological activity of Mebhydrolin is closely tied to its chemical structure. Variations in substituents on the pyrido[4,3-b]indole core significantly affect its interaction with biological targets:

  • Substituent Variations: Modifications on the benzyl group or alterations in the tetrahydro structure can enhance or diminish potency.
  • Enantiomeric Purity: Studies indicate that enantiomerically pure forms exhibit greater efficacy compared to their racemic counterparts .

Clinical Applications

  • Allergic Conditions: Mebhydrolin has been successfully used in clinical settings to manage allergic rhinitis and other histamine-mediated disorders.
  • Cystic Fibrosis Research: Preliminary clinical trials involving patients with cystic fibrosis have shown promising results where Mebhydrolin improved lung function metrics when used alongside standard therapies .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how can its purity be validated? A:

  • Synthesis: A common approach involves multi-step alkylation or cyclization reactions. For example, analogous pyridoindole derivatives are synthesized via Pd-catalyzed amidation or by reacting amines with benzotriazole intermediates (e.g., alkylation of 3-substituted indoles followed by cyclization) . For the benzyl variant, optimizing reaction conditions (e.g., solvent, catalyst loading) is critical due to steric effects from the benzyl group.
  • Characterization: Validate purity using:
    • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ring saturation .
    • LC-MS: To determine molecular weight and detect impurities (e.g., m/z = 351 [M+H] observed in related compounds) .
    • Elemental Analysis: Compare experimental vs. theoretical C/H/N ratios (e.g., ±0.3% deviation acceptable) .

Advanced Synthesis: Addressing Low Yields

Q: How can researchers optimize low yields during the synthesis of 5-benzyl-substituted pyridoindoles? A:

  • Reaction Solvent: Solvent polarity significantly impacts cyclization efficiency. For example, acetonitrile or 1,4-dioxane improves yields in Pd-catalyzed reactions compared to methanol .
  • Catalyst Screening: Test palladium ligands (e.g., XPhos, BINAP) to enhance coupling efficiency .
  • Temperature Control: Gradual heating (e.g., 80–100°C) minimizes side reactions in multi-step syntheses .
  • Purification: Use gradient silica gel chromatography (hexane/EtOAc ratios) to isolate target compounds from byproducts .

Pharmacological Profiling

Q: What methodologies are recommended for preliminary pharmacological evaluation of this compound? A:

  • In Vitro Assays: Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays, given structural similarity to bioactive indole derivatives .
  • Computational Docking: Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases) based on pyridoindole scaffolds .
  • Cytotoxicity Testing: Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Analytical Challenges: Resolving Spectral Overlaps

Q: How can overlapping NMR signals in complex pyridoindole derivatives be resolved? A:

  • 2D NMR Techniques: Use HSQC and HMBC to assign quaternary carbons and protons in congested regions (e.g., aromatic/benzyl groups) .
  • Variable Temperature NMR: Lower temperatures (e.g., –40°C) can separate broadened signals caused by dynamic effects .
  • Isotopic Labeling: Synthesize 15N^{15}\text{N}-labeled analogs to simplify nitrogen-associated peaks .

Data Contradictions: Interpreting Conflicting Bioactivity Results

Q: How should researchers address discrepancies in reported bioactivity data for pyridoindoles? A:

  • Source Verification: Confirm compound identity via HRMS and NMR comparisons with literature data .
  • Assay Conditions: Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Analogues: Compare activity trends across substituents (e.g., benzyl vs. cyclohexyl groups) to identify SAR patterns .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for SAR studies on 5-benzyl-pyridoindoles? A:

  • Substituent Variation: Synthesize analogs with modified benzyl groups (e.g., halogenated or methoxy-substituted) to assess electronic effects .
  • Bioisosteric Replacement: Replace the benzyl group with cyclohexyl or pyridyl moieties to evaluate steric and polarity impacts .
  • Functional Group Addition: Introduce hydroxyl or amine groups to enhance solubility and target engagement .

Safety and Handling

Q: What safety protocols are critical when handling this compound? A:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (similar to related indoles) .
  • Storage: Store at –20°C under inert gas (argon) to prevent oxidation .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal per institutional guidelines .

Advanced Analytical Techniques

Q: How can researchers address low solubility in spectroscopic studies? A:

  • Co-Solvent Systems: Use DMSO-d6_6/CDCl3_3 mixtures (1:4) to dissolve polar and nonpolar regions .
  • Derivatization: Prepare trifluoroacetyl or methyl ester derivatives to enhance solubility in organic solvents .

Computational Modeling

Q: How can in silico methods predict the metabolic stability of this compound? A:

  • Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., benzyl or indole positions) .
  • CYP450 Docking: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to estimate clearance rates .

Green Chemistry Approaches

Q: What sustainable methods can be applied to synthesize this compound? A:

  • Solvent-Free Reactions: Employ microwave-assisted synthesis to reduce solvent use .
  • Biocatalysis: Explore enzymatic cyclization using engineered P450 enzymes for selective C–H activation .

Stability Under Storage

Q: How should long-term stability be assessed for this compound? A:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity: Store in amber vials if UV-Vis analysis shows absorbance <300 nm .

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